molecular formula C12H11ClF3N3O2 B2555577 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride CAS No. 1431966-70-9

4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride

Cat. No.: B2555577
CAS No.: 1431966-70-9
M. Wt: 321.68
InChI Key: KZNLTSQVPSQWDM-UHFFFAOYSA-N
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Description

4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride is a multifaceted compound, notable for its chemical versatility and potential applications across various scientific fields. The presence of multiple functional groups, including an amino group, a trifluoromethyl group, a pyrazolyl ring, and a benzoic acid moiety, lends it a rich profile in both synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride typically involves a multi-step process:

  • Formation of the pyrazole ring: Starting with the reaction of a hydrazine derivative with a trifluoromethyl ketone to yield 4-amino-3-(trifluoromethyl)-1H-pyrazole.

  • Introduction of the benzyl group: The pyrazole compound is then subjected to a nucleophilic substitution reaction with a benzyl halide, forming the pyrazolylmethyl derivative.

  • Benzoic acid attachment: Finally, a reaction with a benzoic acid derivative introduces the benzoic acid moiety, followed by conversion to its hydrochloride salt.

Industrial Production Methods

Industrial production scales typically employ optimized reaction conditions to enhance yield and purity. Catalysts and high-throughput techniques can be used to ensure efficient and cost-effective synthesis. The selection of solvents and reagents, along with temperature control, plays a crucial role in maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative transformations, particularly at the amino group, leading to various derivatives.

  • Reduction: Reduction reactions can convert nitro derivatives back to amino groups or alter other functionalities.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at multiple positions, particularly on the aromatic ring or the pyrazole nitrogen.

Common Reagents and Conditions

  • Oxidation: Often employs oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Commonly utilizes reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: Involves various halides or organometallic compounds, typically under controlled pH conditions.

Major Products

The major products of these reactions depend on the conditions and reagents used but generally include a range of functionalized pyrazolyl and benzyl derivatives.

Scientific Research Applications

Chemistry

The compound's multifaceted reactivity makes it valuable for chemical synthesis, enabling the development of new compounds and materials through functional group transformations and complex molecule assembly.

Biology

In biological research, its derivatives can act as enzyme inhibitors or substrates, aiding in the study of biochemical pathways and the development of therapeutic agents.

Medicine

Medically, the compound and its analogs can be investigated for pharmacological properties, potentially serving as lead compounds for drug development targeting specific molecular pathways.

Industry

Industrially, it can be utilized in the synthesis of specialty chemicals, agrochemicals, and advanced materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and pyrazolyl groups can enhance binding affinity and specificity, influencing biological activity. Pathways involving oxidative stress, signal transduction, or metabolic processes are often implicated.

Comparison with Similar Compounds

Unique Characteristics

The presence of the trifluoromethyl group and the specific substitution pattern on the pyrazole ring distinguishes it from other similar compounds, providing unique reactivity and potential biological activity.

Similar Compounds

  • 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzamide

  • 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile

  • 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzyl alcohol

These compounds share the core pyrazolylmethyl benzoic structure but differ in their functional groups, influencing their reactivity and applications.

Properties

IUPAC Name

4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)10-9(16)6-18(17-10)5-7-1-3-8(4-2-7)11(19)20;/h1-4,6H,5,16H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNLTSQVPSQWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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